molecular formula C12H20N4 B14606452 2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile CAS No. 58576-99-1

2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile

Cat. No.: B14606452
CAS No.: 58576-99-1
M. Wt: 220.31 g/mol
InChI Key: JSNNQFFTRDOYMN-UHFFFAOYSA-N
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Description

2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile is an organic compound characterized by the presence of a diazenyl group (-N=N-) and nitrile groups (-C≡N). This compound belongs to the class of azo compounds, which are known for their vivid colors and are widely used in dyeing processes. The presence of the diazenyl group imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile typically involves the diazotization of an amine precursor followed by coupling with a nitrile-containing compound. The reaction conditions often require a controlled temperature environment to ensure the stability of the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by coupling with a nitrile compound under alkaline conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reagent addition, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted nitriles and amides.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile involves its interaction with cellular components, leading to various biochemical effects. The diazenyl group can undergo redox reactions, generating reactive intermediates that interact with cellular macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial and cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

58576-99-1

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-(2-cyanobutan-2-yldiazenyl)-2-methylhexanenitrile

InChI

InChI=1S/C12H20N4/c1-5-7-8-12(4,10-14)16-15-11(3,6-2)9-13/h5-8H2,1-4H3

InChI Key

JSNNQFFTRDOYMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C#N)N=NC(C)(CC)C#N

Origin of Product

United States

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